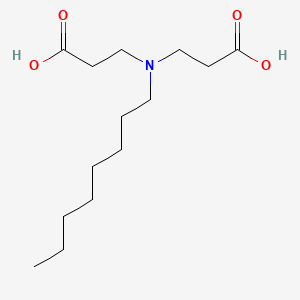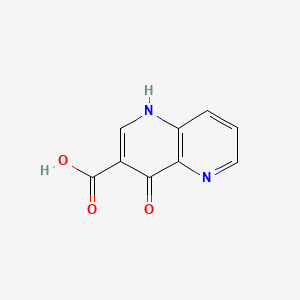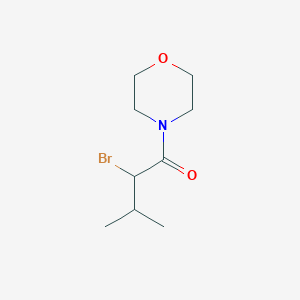
2-Bromo-3-methyl-1-(morpholin-4-yl)butan-1-one
Overview
Description
Scientific Research Applications
Synthesis of β-Amino Acid Esters
2-Bromo-3-methyl-1-(morpholin-4-yl)butan-1-one: is used in the synthesis of β-amino acid esters . This process involves a one-pot synthesis of α-bromoacrylic acid esters followed by their conversion into α-bromo-substituted β-amino acid esters via Michael addition with secondary cyclic amines . Morpholine is particularly suitable for this reaction due to its reactivity and the stability of the resulting product.
Organic Synthesis Building Blocks
The compound serves as a multifunctional building block in organic synthesis. Its bromo and ketone functional groups make it a versatile precursor for various organic reactions, allowing for the production of azido, amino, acetylthio, arylthio, and other derivatives .
Medicinal Chemistry
In medicinal chemistry, this compound can be used to develop new pharmaceuticals. Its structure is conducive to creating novel molecules with potential therapeutic effects, especially in the realm of anti-inflammatory and analgesic medications .
Polymer Chemistry
The bromo group in the compound can initiate polymerization reactions. This is particularly useful in the field of polymer chemistry, where it can lead to the creation of new polymeric materials with unique properties .
Agricultural Chemistry
In agricultural chemistry, derivatives of this compound could be explored for the development of new pesticides or herbicides. The morpholine ring is a common motif in molecules with biological activity, and its incorporation into new compounds could lead to enhanced efficacy or selectivity .
Material Science
This compound’s derivatives can be used in material science, particularly in the synthesis of organic electronic materials. The bromo group can act as a handle for further functionalization, leading to materials with desirable electronic properties .
Safety and Hazards
Mechanism of Action
Target of Action
It is known to be a type of photoinitiator , which suggests that its target could be certain types of chemical bonds in a substrate, which it helps to break or form under exposure to light.
Mode of Action
As a photoinitiator, 2-Bromo-3-methyl-1-(morpholin-4-yl)butan-1-one is sensitive to light and can initiate a polymerization process when exposed to it . This process involves the compound absorbing light and using the energy to break down into reactive species. These species can then react with monomers in the system, causing them to link together and form a polymer.
Result of Action
The primary result of the action of 2-Bromo-3-methyl-1-(morpholin-4-yl)butan-1-one is the formation of polymers from monomers . This occurs when the compound absorbs light and breaks down into reactive species that can initiate the polymerization process.
Action Environment
The action of 2-Bromo-3-methyl-1-(morpholin-4-yl)butan-1-one is influenced by environmental factors such as light intensity and wavelength, temperature, and the presence of other substances that can react with the reactive species it produces . Its efficacy and stability are likely to be affected by these factors.
properties
IUPAC Name |
2-bromo-3-methyl-1-morpholin-4-ylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16BrNO2/c1-7(2)8(10)9(12)11-3-5-13-6-4-11/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMJBKOESLCMKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCOCC1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901251879 | |
| Record name | 2-Bromo-3-methyl-1-(4-morpholinyl)-1-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901251879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-methyl-1-(morpholin-4-yl)butan-1-one | |
CAS RN |
6627-99-2 | |
| Record name | 2-Bromo-3-methyl-1-(4-morpholinyl)-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6627-99-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC60271 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60271 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromo-3-methyl-1-(4-morpholinyl)-1-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901251879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-BROMOISOVALERYL)-MORPHOLINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



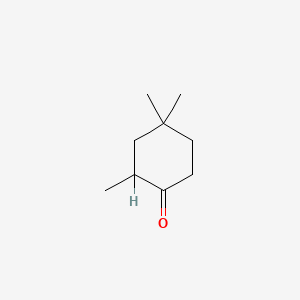
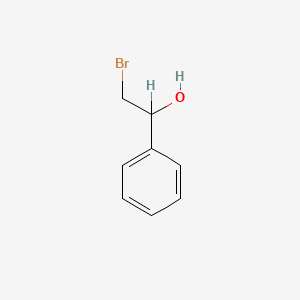
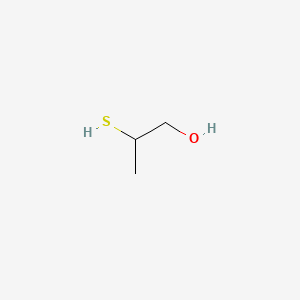
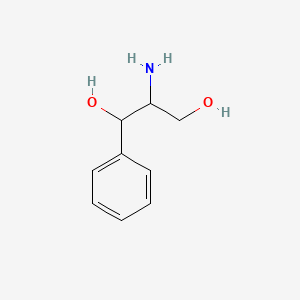

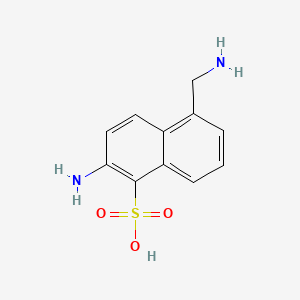
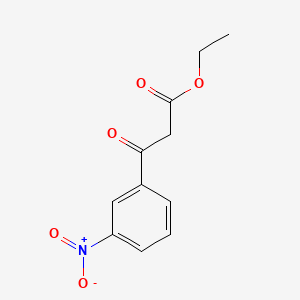
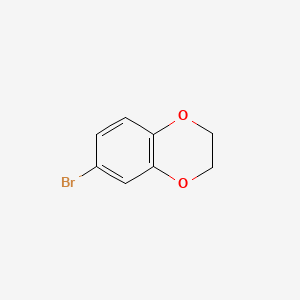
![[1,1'-Biphenyl]-4-carbonitrile, 4'-(heptyloxy)-](/img/structure/B1266671.png)
